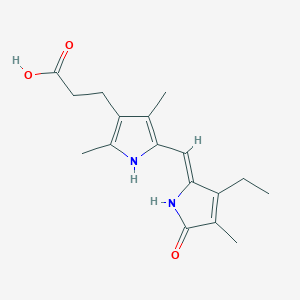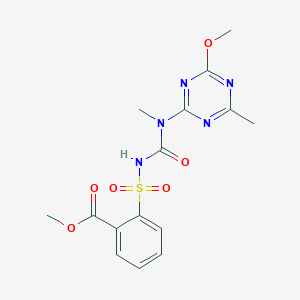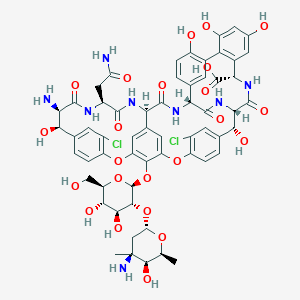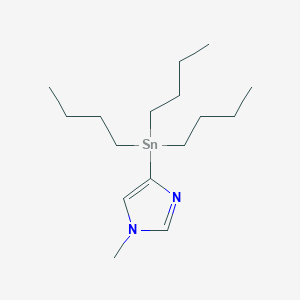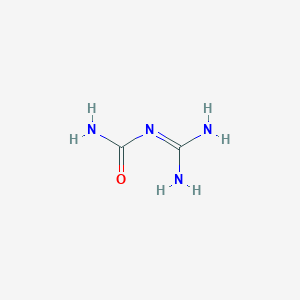
Guanilurea
Descripción general
Descripción
Guanylurea, also known as carbamoylguanidine, is an organic compound with the molecular formula C2H6N4O. It is a derivative of guanidine and urea, and it is known for its applications in various fields, including chemistry, biology, and materials science. Guanylurea is a white crystalline solid that is soluble in water and has interesting properties due to its ability to form hydrogen bonds.
Aplicaciones Científicas De Investigación
Guanylurea has a wide range of scientific research applications. In chemistry, it is used in crystal growth processes as an additive to control and promote the growth of certain crystals . Its ability to form hydrogen bonds makes it relevant in the design and synthesis of crystalline materials with specific properties.
In biology and medicine, guanylurea and its derivatives have been studied for their pharmacophoric features. They are known to have antidiarrheal, antispasmodic, antiulcerogenic, anesthetic, antihypertensive, and antihistaminic activities . Guanylurea derivatives are also being explored for their antifungal and antimalarial activities .
In industry, guanylurea is used in the production of flame retardants and as a component in the synthesis of energetic materials such as N-guanylurea dinitramide (GUDN) .
Mecanismo De Acción
Target of Action
Guanylurea, also known as 1-Carbamoylguanidine, is a transformation product of the antidiabetic drug metformin . It is also a fascinating organic dinitramide salt with high insensitivity and good thermal stability It’s known that guanylurea is used by certain bacteria as a sole nitrogen source .
Mode of Action
It’s known that guanylurea can be transformed into ammonia and guanidine by the enzyme guanylurea hydrolase . This transformation is a crucial step in the metabolism of Guanylurea.
Biochemical Pathways
The biochemical pathway of Guanylurea involves several steps . Guanylurea is first transformed into guanidine by the enzyme Guanylurea hydrolase. Guanidine is then converted to carboxyguanidine, which is further metabolized to allophanate. Finally, allophanate is broken down into ammonia and carbon dioxide. This pathway allows the complete metabolic transformation of Guanylurea, releasing all four nitrogen atoms .
Pharmacokinetics
It’s known that guanylurea is a putative metabolite of metformin in rats . The urinary recovery of unchanged metformin is high but incomplete, suggesting that some of it is metabolized to Guanylurea .
Action Environment
The action of Guanylurea can be influenced by environmental factors. For instance, Guanylurea often accumulates and is poorly biodegraded in wastewater treatment plants . Certain microbes, such as Pseudomonas mendocina, can degrade Guanylurea, but their efficiency can be affected by various geochemical cycles . Therefore, strategies to enhance the biodegradation of Guanylurea are needed .
Análisis Bioquímico
Biochemical Properties
Guanylurea interacts with various enzymes and proteins. For instance, it has been found that certain microbes, such as Aminobacter sp. and Pseudomonas putida, can carry potential enzymatic pathways to degrade guanylurea . The nature of these interactions involves the transformation of guanylurea into other compounds, contributing to its metabolic pathway .
Cellular Effects
In terms of cellular effects, studies have shown that guanylurea does not significantly change any parameters such as mortality, length, weight, condition factor, tissue integrity of the liver and kidney, levels of stress proteins and lipid peroxides, as well as behavioural and developmental endpoints in brown trout at tested concentrations . At a concentration of 100 mg/L, guanylurea was found to cause an increased number of symptoms of cellular responses in the tissue of the big ramshorn snail .
Molecular Mechanism
The molecular mechanism of guanylurea involves its transformation into other compounds. Guanylurea hydrolase, a newly described enzyme, was shown to transform guanylurea to one equivalent each of ammonia and guanidine . This transformation is part of the metabolic pathway of guanylurea .
Temporal Effects in Laboratory Settings
It has been found that guanylurea does not significantly change any parameters in brown trout at the tested concentrations .
Dosage Effects in Animal Models
In animal models, specifically brown trout and the big ramshorn snail, guanylurea did not lead to lethal, embryotoxic nor behavioural effects at the tested concentrations . At a concentration of 100 mg/L, guanylurea caused an increased number of symptoms of cellular responses in the tissue of the big ramshorn snail .
Metabolic Pathways
The metabolic pathway of guanylurea involves its transformation into other compounds. Specifically, guanylurea is transformed to guanidine, which is then transformed to carboxyguanidine, allophanate, and finally to ammonia and carbon dioxide .
Transport and Distribution
The transport and distribution of guanylurea within cells and tissues are facilitated by guanidinium exporters of the small multidrug resistance family . These transporters export byproducts of microbial metformin metabolism, with particularly high export efficiency for guanylurea .
Subcellular Localization
It is known that guanylurea is transported and distributed within cells and tissues by guanidinium exporters of the small multidrug resistance family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanylurea can be synthesized through several methods. One common method involves the reaction of dicyandiamide with water and phosphoric acid. The process involves stirring and mixing dicyandiamide with purified water, slowly heating until the dicyandiamide is completely dissolved, and then adding phosphoric acid dropwise. The mixture is then kept at a specific temperature for a period of time, followed by cooling, crystallization, centrifugation, and drying .
Another method involves the nitration reaction of ammonium sulfamate salt with an acid mixture (sulfuric acid and nitric acid) and guanylurea salts in water. The optimal conditions for this synthesis include a reaction temperature of -40°C, a nitration reaction time of 45 minutes, and specific molar ratios of the components .
Industrial Production Methods
Industrial production of guanylurea often involves the use of dicyandiamide and phosphoric acid as the main raw materials. The process is designed to be simple, with mild reaction conditions, high yield, and high product purity. The method is also environmentally friendly, as the centrifugal mother liquor in production is recycled .
Análisis De Reacciones Químicas
Types of Reactions
Guanylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of guanylurea include nitric acid, sulfuric acid, and ammonium sulfamate. The reactions often require specific conditions, such as low temperatures and controlled reaction times, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of guanylurea include N-guanylurea dinitramide (GUDN), which is an energetic material with high thermal stability and low sensitivity . Other products include various derivatives of guanylurea that have applications in different fields.
Comparación Con Compuestos Similares
Guanylurea is similar to other compounds such as guanidine, urea, and dicyandiamide. it is unique in its ability to form stable hydrogen bonds and its wide range of applications in different fields. Similar compounds include:
Guanidine: Known for its strong basicity and use in organic synthesis.
Urea: Widely used in fertilizers and as a raw material in the chemical industry.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins
Guanylurea stands out due to its specific properties and applications, particularly in the field of crystal engineering and the synthesis of energetic materials.
Propiedades
IUPAC Name |
diaminomethylideneurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPRWMERUQXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17675-60-4 (unspecified phosphate), 5338-16-9 (sulfate[1:1]), 591-01-5 (sulfate[2:1]), 7182-80-1 (unspecified sulfate), 926-72-7 (mono-hydrochloride) | |
| Record name | Guanidine carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043811 | |
| Record name | Guanidine carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-83-3 | |
| Record name | Guanylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(aminoiminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amidinourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYANDIAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128C2R3P8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of guanylurea?
A1: Guanylurea has the molecular formula CH5N4O and a molecular weight of 101.09 g/mol. []
Q2: What spectroscopic data is available for characterizing guanylurea?
A2: Researchers utilize various spectroscopic techniques to characterize guanylurea, including:
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule, such as C=O, N-H, and C-N bonds. [, , , ]
- Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about molecular vibrations, aiding in structural elucidation. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR provide detailed insights into the electronic environment and connectivity of atoms within the guanylurea molecule. []
Q3: Does the crystal structure of guanylurea influence its properties?
A3: Yes, the crystal structure of guanylurea significantly impacts its properties. For instance, guanylurea dipicrylamide exhibits a high density (1.795 Mg m−3) due to extensive hydrogen bonding in its crystal structure, making it a potential secondary explosive. [] Similarly, guanylurea(1+) hydrogen phosphite displays good crystallinity and second harmonic generation properties, indicating its potential for optical applications. []
Q4: Is guanylurea compatible with other energetic materials?
A4: Yes, guanylurea demonstrates good compatibility with common energetic materials like RDX and HMX, as evidenced by DSC studies. This compatibility makes it suitable for use in melt cast explosive formulations. []
Q5: How does the presence of guanylurea influence the performance of explosive formulations?
A5: Incorporating guanylurea dinitramide (GUDN or FOX-12) into boron-potassium nitrate igniter compositions significantly enhances their performance. Specifically, it increases peak pressures and shortens burn times compared to conventional formulations. []
Q6: Does guanylurea exhibit any catalytic properties?
A6: While not a catalyst itself, guanylurea plays a crucial role in the synthesis of ammonium dinitramide (ADN), a potential replacement for ammonium perchlorate in propellants. ADN production involves reacting guanylurea dinitramide (FOX-12) with ammonium sulphate, showcasing the utility of guanylurea in developing environmentally friendly energetic materials. []
Q7: How is computational chemistry employed in understanding guanylurea and its derivatives?
A7: Computational techniques like the MP2 method enable the calculation of heats of formation for guanylurea salts, providing valuable information about their energetic properties. [] These calculations aid in predicting detonation properties and evaluating their potential as low-energy monopropellants.
Q8: How does modifying the structure of guanylurea affect its properties?
A8: Structural modifications to guanylurea significantly impact its characteristics. For example, substituting cytosine with guanylurea in i-motif DNA structures decreases their stability, influencing their potential biological roles. [] Additionally, forming salts by reacting guanylurea with different acids, such as nitric acid (GUN) or perchloric acid (GUP), alters their detonation properties and potential applications in energetic materials. []
Q9: How stable is guanylurea under various conditions?
A9: Guanylurea generally exhibits good stability, but its stability can vary depending on the specific derivative and environmental conditions.
Q10: What are the environmental concerns associated with guanylurea?
A10: Guanylurea, a transformation product of the antidiabetic drug metformin, is frequently detected in surface waters, often at higher concentrations than metformin itself. [, ] This raises concerns about potential impacts on aquatic ecosystems, as some studies suggest adverse effects on fish development and reproduction at elevated concentrations. [, ]
Q11: What are the known degradation pathways for guanylurea in the environment?
A11: Research has identified bacterial strains capable of degrading guanylurea. For instance, Pseudomonas mendocina strain GU completely mineralizes guanylurea, transforming it into ammonia and carbon dioxide through a series of enzymatic reactions. [] Understanding these degradation pathways is crucial for developing bioremediation strategies for guanylurea contamination.
Q12: What is known about the solubility of guanylurea and its derivatives?
A12: Solubility of guanylurea derivatives varies depending on the counterion. For example, guanylurea polyphosphate is water-insoluble and finds applications as a flame retardant. [] In contrast, guanylurea nitrate (GUN) readily dissolves in water, influencing its use in specific applications. []
Q13: How is guanylurea typically analyzed and quantified in environmental samples?
A13: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely employed to analyze and quantify guanylurea in environmental samples like wastewater and surface water. [, , ]
Q14: Are there any viable alternatives to guanylurea in its various applications?
A14: Researchers are exploring alternative compounds for specific applications to mitigate potential drawbacks of guanylurea. For instance, in the development of energetic materials, other dinitramide salts are being investigated as potential substitutes for guanylurea dinitramide (FOX-12), considering factors like performance, sensitivity, and environmental impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


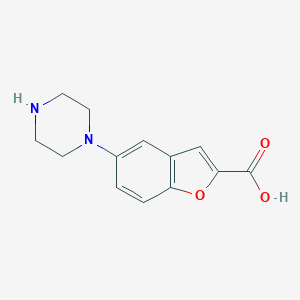
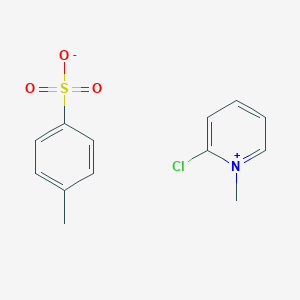
![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)
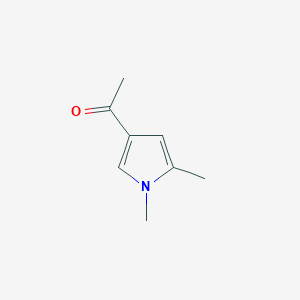

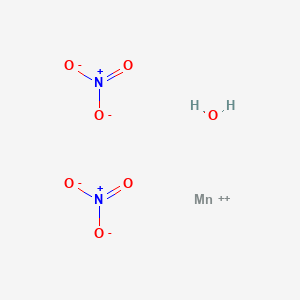
![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

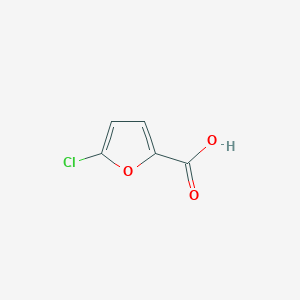
![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
